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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Phase 1 clinical trial design for OKI-
179 (bocodepsin), a novel, orally bioavailable, class I-selective histone deacetylase (HDAC)
inhibitor. The protocols outlined below are based on the reported first-in-human dose-escalation
study in patients with advanced solid tumors.

Introduction

OKI-179 is a pro-drug that is converted to its active metabolite, OKI-006.[1] OKI-006 selectively
inhibits HDACs 1, 2, and 3, which are crucial in epigenetic regulation and are often
dysregulated in cancer.[2] Preclinical studies have demonstrated the anti-proliferative and
apoptotic effects of OKI-179 in various cancer models, along with a favorable pharmacokinetic
profile.[1][3] The primary objectives of the Phase 1 trial were to determine the maximum
tolerated dose (MTD), recommended Phase 2 dose (RP2D), and the safety profile of OKI-179.
[4] Secondary objectives included assessing its pharmacokinetic (PK) and pharmacodynamic
(PD) profiles and preliminary anti-tumor activity.[4]

Signaling Pathway of OKI-179

OKI-179, as a class | HDAC inhibitor, functions by altering the acetylation state of histones,
leading to changes in gene expression. This can induce apoptosis and inhibit tumor growth.
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Caption: Mechanism of action of OKI-179.

Phase 1 Clinical Trial Protocol
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This protocol outlines the key components of the first-in-human, open-label, dose-escalation

study of OKI-179.

Study Objectives

Objective Type Description
To determine the Maximum Tolerated Dose
Primary (MTD) and Recommended Phase 2 Dose
(RP2D) of OKI-179.[4]
] To evaluate the safety and tolerability of OKI-
Primary
179.[4]
To characterize the pharmacokinetic (PK) profile
Secondary of OKI-179 and its active metabolite, OKI-006.
[4]
To assess the pharmacodynamic (PD) effects of
Secondary OKI-179 on histone acetylation in peripheral
blood mononuclear cells (PBMCs).[2]
To evaluate the preliminary anti-tumor activity of
Secondary

OKI-179.[4]

Patient Eligibility Criteria

Inclusion Criteria

Exclusion Criteria

Patients with advanced solid tumors refractory

to standard therapy.[2]

ECOG performance status > 1.[2]

ECOG performance status of 0 or 1.[2]

Inadequate organ function.

Measurable or non-measurable disease.

Known active CNS metastases.

Adequate organ and bone marrow function.

QTcF interval > 470 ms.[2]

Age = 18 years.

Prior treatment with an HDAC inhibitor.

Study Design and Dose Escalation
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A standard 3+3 dose-escalation design was employed.[2] Patients were enrolled in cohorts of
three and received escalating doses of OKI-179. If one patient in a cohort experienced a dose-
limiting toxicity (DLT), three more patients were enrolled in that cohort. The MTD was defined
as the highest dose level at which less than 33% of patients experienced a DLT.

Two dosing schedules were investigated:

 Intermittent Dosing: Once daily for 4 days on, 3 days off (4:3) or 5 days on, 2 days off (5:2) in
21-day cycles.[2][4]

e Continuous Dosing: Once daily.[2]

ORI Conort 2 (Dose X+Y) DLT DLT Observed
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Phase 1 Clinical Trial Design for OKI-179: Application
Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12385709#phase-1-clinical-trial-design-for-oki-179]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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